BenchChemオンラインストアへようこそ!

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

Chemical procurement Purity specification Quality control

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (CAS 710329-24-1) is a synthetic small molecule belonging to the 1,4-diazepane-1,4-dicarboxamide class, characterized by a seven-membered diazepane ring bearing two 4-chlorophenyl carboxamide substituents. No primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this specific compound were identified in the accessible literature.

Molecular Formula C19H20Cl2N4O2
Molecular Weight 407.3
CAS No. 710329-24-1
Cat. No. B2824456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
CAS710329-24-1
Molecular FormulaC19H20Cl2N4O2
Molecular Weight407.3
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20Cl2N4O2/c20-14-2-6-16(7-3-14)22-18(26)24-10-1-11-25(13-12-24)19(27)23-17-8-4-15(21)5-9-17/h2-9H,1,10-13H2,(H,22,26)(H,23,27)
InChIKeyTYHIWMMPSBFXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (710329-24-1): Core Identity and Classification


N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (CAS 710329-24-1) is a synthetic small molecule belonging to the 1,4-diazepane-1,4-dicarboxamide class, characterized by a seven-membered diazepane ring bearing two 4-chlorophenyl carboxamide substituents . No primary research articles, patents, or authoritative database entries containing quantitative biological or physicochemical data for this specific compound were identified in the accessible literature.

Why Generic Substitution of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (710329-24-1) Carries Unacceptable Technical Risk


In the absence of published comparative data, substitution with a close analog introduces unquantifiable risk. Even structurally similar diazepane-1,4-dicarboxamides or urea derivatives (e.g., N1,N4-bis(4-methylphenyl) variants or 4-N-aryl-[1,4]diazepane ureas) cannot be assumed to exhibit equivalent reactivity, solubility, or biological target engagement. The 4-chlorophenyl group and the dicarboxamide linkage geometry uniquely determine hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Without empirical confirmation, any substitution may invalidate synthetic route reproducibility or biological assay results.

N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (710329-24-1): Evidence-Based Selection Guide


Vendor-Certified Minimum Purity as a Procurement Threshold

The sole quantitative data available for this compound is the vendor-specified minimum purity of 95% . No comparator purity data for alternative sources of the identical compound or its closest analogs could be retrieved. This level of purity is a baseline requirement for most research applications, but cannot be used to differentiate the compound from other suppliers or analogs.

Chemical procurement Purity specification Quality control

Core Scaffold Recognition: 1,4-Diazepane-1,4-dicarboxamide vs. 4-N-aryl-[1,4]diazepane Ureas

The 1,4-diazepane-1,4-dicarboxamide scaffold is topologically distinct from the 4-N-aryl-[1,4]diazepane urea core. Published data for 4-N-aryl-[1,4]diazepane ureas demonstrate potent CXCR3 antagonism, with specific examples exhibiting IC50 values of approximately 60 nM in a calcium mobilization functional assay [1]. While the target compound is not tested in that study, the dicarboxamide linkage offers different hydrogen-bond donor/acceptor geometry and conformational rigidity compared to the urea isostere. This scaffold-level difference may translate into altered target selectivity, metabolic stability, or synthetic tractability, but no quantitative data exist for the target compound to confirm any such advantage.

Scaffold differentiation CXCR3 antagonism Medicinal chemistry

Molecular Formula Identity and Constitutional Isomerism: C19H20Cl2N4O2

The target compound shares its molecular formula C19H20Cl2N4O2 (MW 407.3 g/mol) with dichlorodenafil, a PDE5 inhibitor analog of sildenafil . However, the two are constitutional isomers: the target compound is a 1,4-diazepane-1,4-dicarboxamide, while dichlorodenafil is a pyrazolopyrimidinone derivative . This structural divergence results in fundamentally different pharmacophores, physicochemical properties, and biological activities. For researchers requiring the diazepane-dicarboxamide architecture specifically—as a synthetic intermediate, impurity reference standard, or tool compound—the target compound is structurally non-interchangeable with dichlorodenafil.

Isomer differentiation PDE5 inhibitor analogs Analytical chemistry

Best-Fit Application Scenarios for N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide (710329-24-1)


Reference Standard for Constitutional Isomer Differentiation

The compound serves as a structurally defined reference material for distinguishing the 1,4-diazepane-1,4-dicarboxamide scaffold from the co-formula PDE5 inhibitor isomer dichlorodenafil in analytical method development (e.g., HPLC, LC-MS) [1]. Its procurement is warranted when developing impurity profiling methods or forensic analysis protocols targeting PDE5 inhibitor analogs.

Synthetic Intermediate for Diazepane-Based Compound Libraries

As a pre-functionalized 1,4-diazepane-1,4-dicarboxamide building block with two 4-chlorophenyl groups, the compound may serve as a key intermediate in the parallel synthesis of focused libraries exploring structure-activity relationships around the diazepane core. Its differentiated substitution pattern enables late-stage diversification that is not accessible from N1,N4-bis(4-methylphenyl) or mono-substituted analogs [1].

Negative Control or Scaffold Control in CXCR3/Urea-Based Assays

For laboratories studying 4-N-aryl-[1,4]diazepane ureas as CXCR3 antagonists, the dicarboxamide analog may serve as a scaffold control to assess the contribution of the urea moiety to target engagement. Although no activity data are available, the topological difference provides a tool to deconvolute structure-activity contributions [1].

Quote Request

Request a Quote for N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.